4-ETHOXY-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE
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Overview
Description
4-ETHOXY-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Naphthyl Intermediate: The synthesis begins with the preparation of the naphthyl intermediate. This can be achieved through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thioether Formation: The next step involves the introduction of the thioether group. This is typically done by reacting the naphthyl intermediate with 4-methylthiophenol under basic conditions.
Sulfonamide Formation: The final step is the formation of the sulfonamide group. This is achieved by reacting the thioether intermediate with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines from nitro groups.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs targeting diseases like cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its sulfonamide group might also make it useful in the production of polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, potentially allowing the compound to act as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 4-ETHOXY-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE
- This compound derivatives
- Other sulfonamide-based compounds
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C25H23NO4S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
4-ethoxy-N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H23NO4S2/c1-3-30-18-10-14-20(15-11-18)32(28,29)26-23-16-24(31-19-12-8-17(2)9-13-19)25(27)22-7-5-4-6-21(22)23/h4-16,26-27H,3H2,1-2H3 |
InChI Key |
SSNAWMZSWKDYCA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=C(C=C4)C |
Origin of Product |
United States |
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